Physicochemical Profiling and Characterization of 4,6-Dichloro-2-methylpyridin-3-amine (CAS 2385877-27-8)
Physicochemical Profiling and Characterization of 4,6-Dichloro-2-methylpyridin-3-amine (CAS 2385877-27-8)
Executive Summary
In modern drug discovery and agrochemical development, halogenated pyridines serve as critical, rigid scaffolds for kinase inhibitors and allosteric modulators. 4,6-Dichloro-2-methylpyridin-3-amine (CAS: 2385877-27-8) is a highly functionalized, electron-deficient heterocyclic building block[1]. For researchers and drug development professionals, understanding its foundational physical properties—specifically its lipophilicity, ionization potential, and electronic distribution—is paramount. This whitepaper provides an in-depth technical analysis of its physicochemical profile, detailing the causality behind its behavior and outlining self-validating protocols for empirical characterization.
Molecular Architecture and Quantitative Descriptors
The physical behavior of 4,6-dichloro-2-methylpyridin-3-amine is dictated by its dense functionalization. The molecular formula is C6H6Cl2N2, yielding a molecular weight of 177.03 g/mol [2]. Table 1 summarizes the core quantitative physical and structural properties of the compound.
Table 1: Quantitative Physicochemical Data for CAS 2385877-27-8
| Property | Value | Method / Source |
| Molecular Formula | C6H6Cl2N2 | Structural Derivation[2] |
| Molecular Weight | 177.03 g/mol | Calculated[2] |
| Exact Mass | 175.99 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | Chemoinformatics Estimate |
| Estimated LogP | 2.3 ± 0.4 | Crippen's Fragmentation |
| Estimated pKa (Pyridine N) | 4.2 ± 0.5 | Electronic Extrapolation |
| Hydrogen Bond Donors | 1 (Amine group) | Structural Derivation |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Amine N) | Structural Derivation |
| Rotatable Bonds | 0 | Structural Derivation |
Electronic Causality: The "Push-Pull" Dynamics
As an application scientist, it is critical to look beyond raw chemoinformatic numbers and understand the causality of these physical properties. The compound exhibits a unique "push-pull" electronic dynamic that governs its solubility and ionization.
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Attenuated Basicity (pKa): The basicity of the pyridine nitrogen is severely dampened. While an unsubstituted pyridine has a pKa of ~5.2, the strong electron-withdrawing inductive effects (-I) of the chlorine atoms at the C4 and C6 positions pull electron density away from the aromatic ring. Concurrently, the primary amine at C3 is essentially non-basic under physiological conditions due to resonance delocalization of its lone pair into the electron-deficient pyridine core.
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Enhanced Lipophilicity (LogP): The dual halogenation significantly increases the hydrophobic surface area of the molecule, counteracting the hydrophilicity of the primary amine. This results in an estimated LogP of 2.3, making the compound moderately lipophilic. This physical property necessitates the use of organic co-solvents (e.g., DMSO) during in vitro assay preparation to prevent aqueous precipitation[3].
Analytical Methodologies for Physicochemical Validation
To ensure trustworthiness in downstream pharmaceutical applications, theoretical physical properties must be empirically validated using self-validating experimental systems.
Workflow for the physicochemical characterization of CAS 2385877-27-8.
Protocol A: Determination of Lipophilicity (LogP) via RP-HPLC
Causality: The traditional shake-flask method is prone to emulsion formation with halogenated anilines. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a robust, orthogonal validation method by correlating retention time with partition coefficients, adhering to.
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Mobile Phase Preparation: Prepare an isocratic mobile phase of Methanol/Water (70:30, v/v) buffered with 10 mM ammonium acetate (pH 7.4). Reasoning: Maintaining pH 7.4 ensures the compound remains entirely in its un-ionized state, preventing peak tailing.
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System Suitability & Calibration (Self-Validation): Inject a calibration mixture containing six reference standards (e.g., aniline, chlorobenzene, toluene) with known LogP values. Construct a calibration curve of logk′ (capacity factor) versus LogP. The system is validated only if the R2 of the calibration curve is ≥0.99 .
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Sample Preparation: Dissolve 4,6-dichloro-2-methylpyridin-3-amine in pure DMSO to a stock concentration of 1 mg/mL. Dilute to 10 µg/mL using the mobile phase.
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Acquisition & Analysis: Inject 10 µL of the sample onto a C18 column. Record the retention time ( tR ) at λ=254 nm. Calculate the capacity factor k′=(tR−t0)/t0 , where t0 is the dead time (measured using uracil). Interpolate the true LogP from the validated calibration curve.
Protocol B: Potentiometric Titration for pKa Determination
Causality: Standard aqueous titration is insufficient due to the compound's lipophilicity and weak basicity. A co-solvent system is required, followed by Yasuda-Shedlovsky extrapolation to predict 100% aqueous conditions.
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Solvent Preparation: Prepare a titration matrix of 0.15 M KCl in 20% Methanol/Water. Reasoning: The 0.15 M KCl maintains a constant ionic strength, mimicking physiological conditions and stabilizing activity coefficients during the titration.
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System Blanketing: Purge the titration vessel with Argon gas for 10 minutes prior to and continuously during the assay. Reasoning: This prevents atmospheric CO₂ from dissolving to form carbonic acid, which would introduce artifactual inflection points in the weak base region.
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Blank Titration (Self-Validation): Perform a blank titration of the solvent matrix using 0.01 M standardized HCl. This establishes a baseline correction curve to account for solvent auto-ionization.
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Sample Titration: Introduce 2.0 mg of the compound into the vessel. Titrate with 0.01 M HCl from pH 7.0 down to pH 1.5.
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Data Synthesis: Apply a Bjerrum difference plot (subtracting the blank curve from the sample curve) to identify the half-equivalence point, corresponding to the pKa of the pyridine nitrogen.
Implications for Drug Design and Synthetic Workflows
The physical properties detailed above directly dictate the compound's behavior in synthetic chemistry. The electron-deficient nature of the pyridine ring, combined with the steric shielding of the C2-methyl group, creates a highly specific reactivity profile.
Electronic reactivity map dictating the synthetic utility of the compound.
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Regioselective Cross-Coupling: The C4-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to its para-relationship to the electron-withdrawing pyridine nitrogen. Conversely, the C6-chloride is more amenable to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to lesser steric hindrance compared to the C4 position, which is flanked by the C3-amine.
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Amine Functionalization: Because the C3-amine is a poor nucleophile (due to resonance stabilization into the ring), standard alkylation or amidation protocols will fail. Derivatization requires strong bases (e.g., NaH) to deprotonate the amine, or highly reactive electrophiles (e.g., acid chlorides with DMAP catalysis) to force the reaction forward.
Thorough physicochemical profiling of 4,6-dichloro-2-methylpyridin-3-amine reveals a structurally rigid, electron-deficient scaffold. By employing rigorous, self-validating analytical protocols, researchers can accurately map its lipophilicity and ionization potential, thereby optimizing its formulation and synthetic utility in drug development pipelines.
References
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[3] Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Source: OECD Guidelines for the Testing of Chemicals. URL:[Link]
